[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
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Overview
Description
[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a synthetic organic compound characterized by its unique bicyclic structure. This compound features a fluoromethyl group attached to a 2-oxabicyclo[2.1.1]hexane ring system, which is further connected to a methanol group. The presence of the fluorine atom and the bicyclic framework imparts distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bicyclic Ring System: The initial step involves the construction of the 2-oxabicyclo[2.1.1]hexane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Methanol Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the fluoromethyl group, potentially converting it to a methyl group.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to methyl derivatives.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, [4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The fluorine atom serves as a useful marker in various spectroscopic techniques, including nuclear magnetic resonance (NMR) and positron emission tomography (PET).
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The fluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The bicyclic structure provides rigidity, which can enhance selectivity and potency in biological systems.
Comparison with Similar Compounds
Similar Compounds
[4-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: Similar in structure but with a chloromethyl group instead of a fluoromethyl group.
[4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: Contains a bromomethyl group, offering different reactivity and properties.
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: Features a hydroxymethyl group, which can undergo different chemical reactions compared to the fluoromethyl derivative.
Uniqueness
The presence of the fluoromethyl group in [4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from its halogenated analogs and other similar compounds, providing advantages in various applications.
Properties
IUPAC Name |
[4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNJHUZPQPKEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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